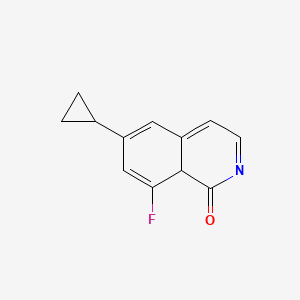
6-cyclopropyl-8-fluoro-8aH-isoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-8-fluoro-8aH-isoquinolin-1-one typically involves the reaction of benzamide, 4-cyclopropyl-2-fluoro-6-methyl- with N,N-dimethylformamide dimethyl acetal . The reaction conditions include:
Temperature: Moderate heating is often required.
Solvent: Common solvents include dimethylformamide (DMF) or other polar aprotic solvents.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous flow reactors: To maintain consistent reaction conditions.
Purification steps: Such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-8-fluoro-8aH-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroisoquinolinones.
Substitution: Formation of various substituted isoquinolinones depending on the reagents used.
Scientific Research Applications
6-cyclopropyl-8-fluoro-8aH-isoquinolin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-8-fluoro-8aH-isoquinolin-1-one involves its interaction with specific molecular targets:
Molecular Targets: It may inhibit certain enzymes or receptors involved in disease pathways.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one: A closely related compound with similar structural features.
8-fluoro-1,2-dihydroisoquinolin-1-one: Another similar compound with slight variations in the cyclopropyl group.
Uniqueness
6-cyclopropyl-8-fluoro-8aH-isoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl and fluoro substituents contribute to its stability and reactivity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C12H10FNO |
|---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
6-cyclopropyl-8-fluoro-8aH-isoquinolin-1-one |
InChI |
InChI=1S/C12H10FNO/c13-10-6-9(7-1-2-7)5-8-3-4-14-12(15)11(8)10/h3-7,11H,1-2H2 |
InChI Key |
ZHSWAJHWGSFHTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=CC=NC(=O)C3C(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


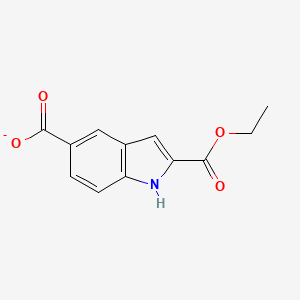
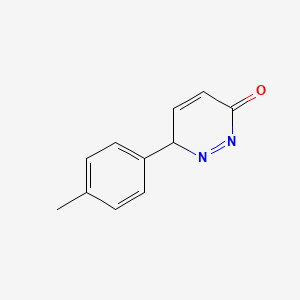
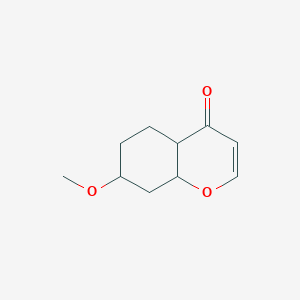
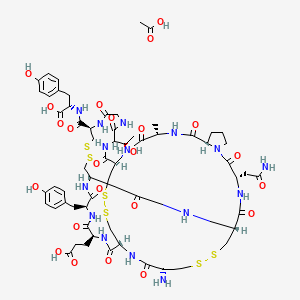
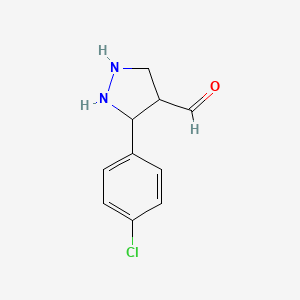
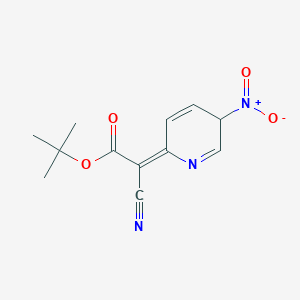

![9-[(4aR,6R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B12361037.png)
![4-hydroxy-3-[4-(2-hydroxyphenyl)phenyl]-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B12361041.png)
![(5R)-N-(oxan-4-yl)-5-oxo-2-(6-pyrimidin-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-amine](/img/structure/B12361043.png)
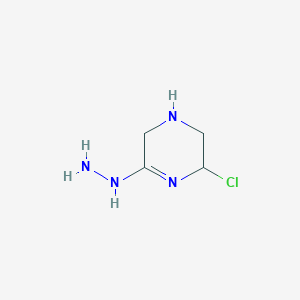
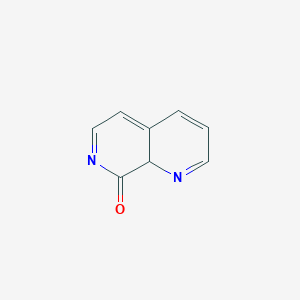

![3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-[4-(trifluoromethyl)phenyl]-, (3R,4S)-rel-](/img/structure/B12361069.png)
